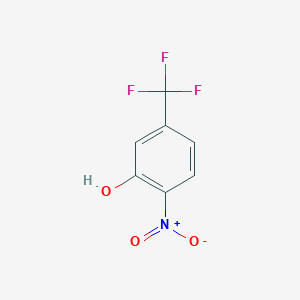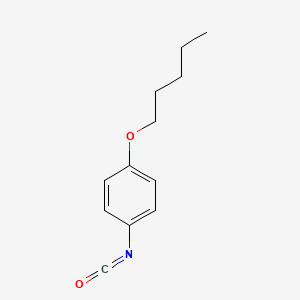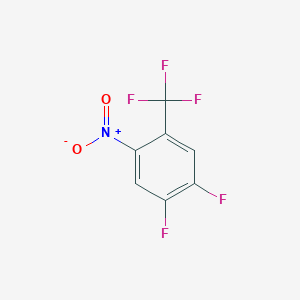
2-Nitro-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H4F3NO3 . It is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of 2-Nitro-5-(trifluoromethyl)phenol contains a total of 18 bonds. There are 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
2-Nitro-5-(trifluoromethyl)phenol has a molecular weight of 207.11 . It is stored at room temperature in an inert atmosphere . .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Nitro-5-(trifluoromethyl)phenol: is a versatile compound in organic chemistry, often used as a building block for synthesizing various organic molecules. Its nitro group can be reduced to an amine, providing a pathway to create a wide range of aromatic compounds. The trifluoromethyl group is particularly valuable due to its electronegativity, which can significantly alter the electronic properties of molecules .
Pharmaceutical Research
This compound finds applications in pharmaceutical research due to its potential as an intermediate in the synthesis of drug molecules. The presence of both a nitro and a phenol group allows for selective functionalization, which can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects .
Material Science
In material science, 2-Nitro-5-(trifluoromethyl)phenol can be used to modify the surface properties of materials. For instance, it can be incorporated into polymers to enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .
Agrochemical Synthesis
The compound’s chemical structure makes it a candidate for the synthesis of agrochemicals, such as pesticides and herbicides. Its ability to act as a growth regulator or a synthetic precursor for more complex molecules is of particular interest in this field .
Analytical Chemistry
2-Nitro-5-(trifluoromethyl)phenol: can be used as a standard or reagent in analytical chemistry. Its unique spectral properties allow it to be used in spectroscopic analysis, including UV-Vis and NMR spectroscopy, to identify or quantify other substances .
Environmental Science
In environmental science, this compound may be studied for its degradation products and their impact on the environment. Understanding its breakdown pathways can help in assessing the ecological risks associated with its use and inform the design of more environmentally benign compounds .
Safety and Hazards
2-Nitro-5-(trifluoromethyl)phenol is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Eigenschaften
IUPAC Name |
2-nitro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-5(11(13)14)6(12)3-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKYLHATVWKUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555755 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-5-(trifluoromethyl)phenol | |
CAS RN |
402-17-5 | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














